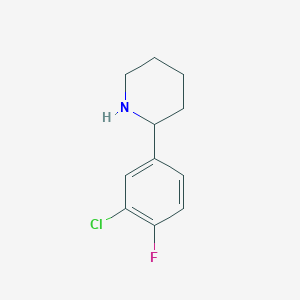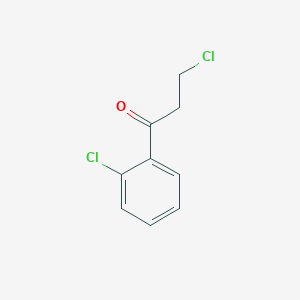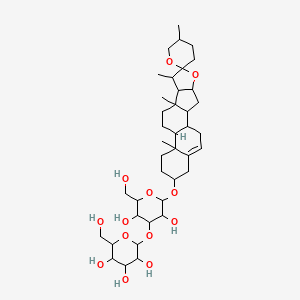
1,3-Dimethyl-1H-indazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1H-indazol-6-ol is a heterocyclic compound with the molecular formula C9H10N2O. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused benzene and pyrazole ring system, with hydroxyl and methyl groups attached to the indazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-indazol-6-ol can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent, followed by oxidation.
Reductive Cyclization: Another approach is the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without a catalyst or solvent.
Industrial Production Methods
Industrial production of this compound often involves scalable methods such as:
Transition Metal Catalysis: Utilizing transition metal catalysts like copper or silver to facilitate the cyclization and formation of the indazole ring.
Solvent-Free Reactions: Employing solvent-free conditions to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or alkylating agents for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1H-indazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-1H-indazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-indazol-5-amine: Similar structure but with an amine group at the 5-position.
1,3-Dimethyl-1H-indazol-6-amine: Similar structure but with an amine group at the 6-position.
Uniqueness
1,3-Dimethyl-1H-indazol-6-ol is unique due to its hydroxyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to its amine-substituted analogs. This structural difference can lead to variations in solubility, stability, and interaction with biological targets, making it a distinct compound in the indazole family.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
1,3-dimethylindazol-6-ol |
InChI |
InChI=1S/C9H10N2O/c1-6-8-4-3-7(12)5-9(8)11(2)10-6/h3-5,12H,1-2H3 |
Clave InChI |
XLGKSXWTTFOOGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C=CC(=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12099848.png)

![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)



![Heptanoic acid, 7-[(aminoiminomethyl)amino]-](/img/structure/B12099889.png)







